Cas no 2649074-05-3 (2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid)

2-[(Cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid is a specialized N-Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclopropylmethyl group and a quaternary α-carbon, offering steric hindrance that can influence peptide conformation and stability. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide sequences, which can enhance metabolic stability or modulate biological activity. Its high purity and well-defined reactivity make it a reliable building block for advanced peptide chemistry research.
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid structure
2649074-05-3 structure
Product name:2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
CAS No:2649074-05-3
MF:C24H27NO4
MW:393.47548699379
CID:6532211
PubChem ID:165476350

2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2649074-05-3
    • 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
    • EN300-657787
    • Inchi: 1S/C24H27NO4/c1-3-24(2,22(26)27)25(14-16-12-13-16)23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,3,12-15H2,1-2H3,(H,26,27)
    • InChI Key: KNWBGXNDDZYAFC-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(C(C(=O)O)(C)CC)CC1CC1)=O

Computed Properties

  • Exact Mass: 393.19400834g/mol
  • Monoisotopic Mass: 393.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 4.7

2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-657787-2.5g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
2.5g
$3025.0 2023-03-12
Enamine
EN300-657787-10.0g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
10.0g
$6635.0 2023-03-12
Enamine
EN300-657787-0.5g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
0.5g
$1482.0 2023-03-12
Enamine
EN300-657787-0.1g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
0.1g
$1357.0 2023-03-12
Enamine
EN300-657787-0.25g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
0.25g
$1420.0 2023-03-12
Enamine
EN300-657787-5.0g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
5.0g
$4475.0 2023-03-12
Enamine
EN300-657787-0.05g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
0.05g
$1296.0 2023-03-12
Enamine
EN300-657787-1.0g
2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid
2649074-05-3
1g
$0.0 2023-06-06

2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid Related Literature

Additional information on 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid

Introduction to 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid (CAS No. 2649074-05-3)

2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid, also known by its CAS number 2649074-05-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropylmethyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a 2-methylbutanoic acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biologics.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and high stability under mild conditions. This makes 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid an attractive candidate for the synthesis of complex peptides and peptidomimetics. The cyclopropylmethyl group adds conformational rigidity to the molecule, which can enhance its pharmacological properties by improving binding affinity and selectivity.

Recent studies have highlighted the importance of conformational constraints in drug design. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the introduction of conformational constraints, such as those provided by the cyclopropylmethyl group, can significantly improve the potency and selectivity of small molecule inhibitors targeting protein-protein interactions (PPIs). This is particularly relevant for diseases where PPIs play a crucial role, such as cancer and neurodegenerative disorders.

The 2-methylbutanoic acid moiety in this compound is another key feature that contributes to its biological activity. Carboxylic acids are common functional groups in bioactive molecules, often involved in hydrogen bonding and other non-covalent interactions that are essential for molecular recognition. The presence of this moiety can enhance the solubility and bioavailability of the compound, making it more suitable for in vivo applications.

In the context of drug discovery, 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid has been explored as a lead compound for the development of novel therapeutics. A recent study published in the Bioorganic & Medicinal Chemistry Letters reported the synthesis and biological evaluation of a series of analogs derived from this compound. The results showed that these analogs exhibited potent inhibitory activity against specific enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.

The versatility of this compound extends beyond its use as a lead molecule. It can also serve as a valuable building block in combinatorial chemistry approaches, where it can be incorporated into diverse molecular scaffolds to generate libraries of compounds for high-throughput screening. This approach has been successfully employed in the discovery of new drug candidates with improved pharmacological profiles.

In addition to its therapeutic potential, 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid has found applications in diagnostic imaging and biosensing. The Fmoc group can be modified to incorporate fluorescent or radiolabeled moieties, enabling the compound to be used as a probe for monitoring biological processes at the molecular level. This has significant implications for early disease detection and personalized medicine.

The synthesis of 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid involves several well-established chemical reactions, including coupling reactions, deprotection steps, and functional group transformations. A detailed synthetic route was reported in a study published in the Tetrahedron Letters, which described an efficient and scalable method for producing this compound with high purity and yield. This synthetic strategy provides a robust foundation for further optimization and scale-up processes required for industrial applications.

In conclusion, 2-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylbutanoic acid (CAS No. 2649074-05-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery, diagnostic imaging, and combinatorial chemistry applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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